molecular formula C18H17NO3 B14177239 5-Benzoyl-1-(4-methoxyphenyl)pyrrolidin-2-one CAS No. 862167-37-1

5-Benzoyl-1-(4-methoxyphenyl)pyrrolidin-2-one

Cat. No.: B14177239
CAS No.: 862167-37-1
M. Wt: 295.3 g/mol
InChI Key: DWWONHKHIBTVOQ-UHFFFAOYSA-N
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Description

5-Benzoyl-1-(4-methoxyphenyl)pyrrolidin-2-one is a compound that belongs to the class of pyrrolidinones, which are five-membered lactams. This compound is characterized by the presence of a benzoyl group and a methoxyphenyl group attached to a pyrrolidinone ring. Pyrrolidinones are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzoyl-1-(4-methoxyphenyl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the reaction of pyridin-2-yl-4-oxobutanal derivatives with ®-1-(4-methoxyphenyl)ethan-1-amine . This multi-step synthesis involves the formation of intermediate pyrrolidine derivatives, which are then further reacted to obtain the final product.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specific catalysts, solvents, and reaction temperatures to facilitate the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions: 5-Benzoyl-1-(4-methoxyphenyl)pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, the oxidation of pyrrolidine derivatives can be achieved using specific oxidants and additives . The reaction conditions, such as temperature and solvent, play a crucial role in determining the reaction’s outcome.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield carboxylic acids or other oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

5-Benzoyl-1-(4-methoxyphenyl)pyrrolidin-2-one has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, this compound is used as a scaffold for designing new drugs with enhanced biological activity . Its diverse biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties, make it a valuable compound for drug development .

In addition to its medicinal applications, this compound is also used in organic synthesis as a versatile building block for constructing more complex molecules. Its unique chemical structure allows for various functionalizations, making it a valuable intermediate in synthetic chemistry.

Mechanism of Action

The mechanism of action of 5-Benzoyl-1-(4-methoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to bind to and modulate the activity of certain proteins and enzymes. For example, the presence of the benzoyl and methoxyphenyl groups enhances the compound’s binding affinity to its target proteins, leading to the desired biological effects .

Comparison with Similar Compounds

5-Benzoyl-1-(4-methoxyphenyl)pyrrolidin-2-one can be compared with other similar compounds, such as pyrrolone and pyrrolidinone derivatives. These compounds share a similar five-membered lactam structure but differ in their substituents and biological activities . For instance, pyrrolone derivatives exhibit diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The unique combination of the benzoyl and methoxyphenyl groups in this compound distinguishes it from other pyrrolidinone derivatives and contributes to its specific biological activity.

List of Similar Compounds

Properties

CAS No.

862167-37-1

Molecular Formula

C18H17NO3

Molecular Weight

295.3 g/mol

IUPAC Name

5-benzoyl-1-(4-methoxyphenyl)pyrrolidin-2-one

InChI

InChI=1S/C18H17NO3/c1-22-15-9-7-14(8-10-15)19-16(11-12-17(19)20)18(21)13-5-3-2-4-6-13/h2-10,16H,11-12H2,1H3

InChI Key

DWWONHKHIBTVOQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(CCC2=O)C(=O)C3=CC=CC=C3

Origin of Product

United States

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